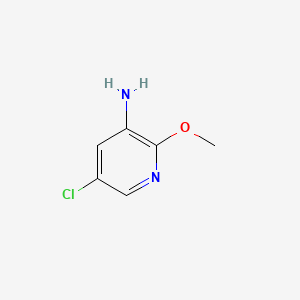

5-氯-2-甲氧基吡啶-3-胺

描述

“5-Chloro-2-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds such as “2-Chloro-5-methoxypyridin-3-amine” have been synthesized using various methods . For instance, one approach involves the use of microwave-assisted one-pot Ugi-type multi-component reactions .

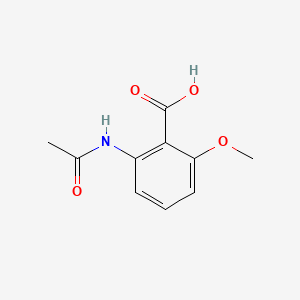

Molecular Structure Analysis

The molecular structure of “5-Chloro-2-methoxypyridin-3-amine” consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .

Chemical Reactions Analysis

While specific chemical reactions involving “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds have been involved in various chemical reactions. For example, “5-Methoxypyridin-3-amin” has been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .

科学研究应用

- Anticancer Potential : Researchers have investigated the anticancer properties of this compound. It may interact with cellular targets, affecting tumor growth and proliferation .

- Protein Binding Studies : Spectroscopic studies have explored its binding interactions with proteins, including bovine serum albumin. Understanding these interactions is crucial for drug design .

- Favorskii Rearrangement : The compound can participate in rearrangement reactions, such as the Favorskii rearrangement. This transformation is valuable in organic synthesis .

- Curcumin Interaction : In a study, curcumin (a natural compound) attenuated spatial memory impairment caused by methamphetamine neurotoxicity. The compound’s neuroprotective effects were investigated .

- Crystal Structures : Researchers have determined crystal structures of related compounds. These studies contribute to our understanding of coordination chemistry and material properties .

Medicinal Chemistry and Drug Development

Organic Synthesis and Rearrangements

Neuroprotection and Cognitive Function

Materials Science and Coordination Chemistry

安全和危害

属性

IUPAC Name |

5-chloro-2-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZLBYUUJGCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669291 | |

| Record name | 5-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methoxypyridin-3-amine | |

CAS RN |

886373-70-2 | |

| Record name | 5-Chloro-2-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)